Lipophilicity (cLogP) Comparison vs. N1-Alkyl Pyrazole Analogs
The N1-cyclopropyl substituent in 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde results in a calculated LogP of approximately 1.3 . This is significantly lower than what would be predicted for N1-alkyl analogs of similar carbon count (e.g., N1-isopropyl or N1-propyl pyrazole-3-carbaldehydes), where each additional methylene unit in an open-chain alkyl group typically increases LogP by approximately 0.5 units. This lower lipophilicity can translate to improved aqueous solubility and a distinct pharmacokinetic profile in lead compounds derived from this scaffold.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.3 |
| Comparator Or Baseline | N1-isopropyl pyrazole-3-carbaldehyde (predicted cLogP ~1.8) |
| Quantified Difference | Target compound is approximately 0.5 log units less lipophilic |
| Conditions | Calculated using fragment-based in silico prediction models |
Why This Matters
Lipophilicity is a critical driver of ADME properties and off-target promiscuity; selecting a less lipophilic building block like the cyclopropyl derivative can improve the developability profile of a drug candidate.
